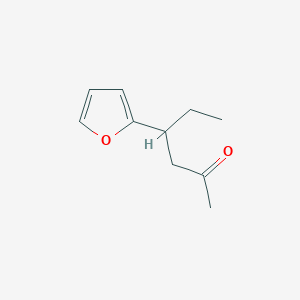
4-(Furan-2-yl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furyl)-2-hexanone is an organic compound characterized by the presence of a furan ring attached to a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(2-Furyl)-2-hexanone can be synthesized through the aldol condensation of furfural and acetone. This reaction typically involves the use of a base catalyst, either homogeneous or heterogeneous, to facilitate the condensation process . The reaction conditions often include moderate temperatures and controlled pH to optimize yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of 4-(2-furyl)-2-hexanone may involve continuous flow reactors to ensure consistent quality and high throughput. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Furyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the hexanone chain can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Furan derivatives with various functional groups.
Reduction: Alcohols and other reduced forms of the original compound.
Substitution: Substituted furans with different electrophilic groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Furyl)-2-hexanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-furyl)-2-hexanone involves its interaction with specific molecular targets. The furan ring’s aromaticity allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The carbonyl group in the hexanone chain can also interact with nucleophiles, leading to various downstream effects .
Vergleich Mit ähnlichen Verbindungen
Furfural: A precursor in the synthesis of 4-(2-furyl)-2-hexanone, known for its reactivity and versatility.
2-Methylfuran: Another furan derivative with similar chemical properties but different applications.
Furfuryl Alcohol: Used in the production of resins and polymers, showcasing different reactivity compared to 4-(2-furyl)-2-hexanone.
Uniqueness: 4-(2-Furyl)-2-hexanone stands out due to its specific combination of a furan ring and a hexanone chain, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
5159-29-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(furan-2-yl)hexan-2-one |
InChI |
InChI=1S/C10H14O2/c1-3-9(7-8(2)11)10-5-4-6-12-10/h4-6,9H,3,7H2,1-2H3 |
InChI-Schlüssel |
FRAVHBFYZBSRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)C)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
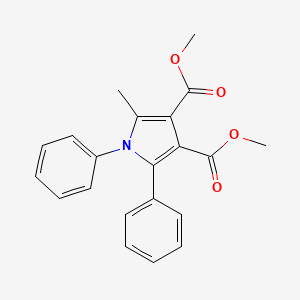

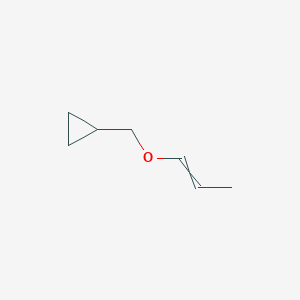
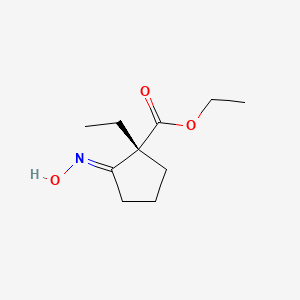
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
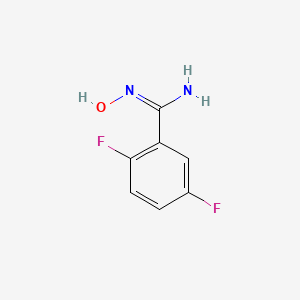

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
